molecular formula C45H36FeO6 B1354705 Tris(dibenzoylmethanato)iron CAS No. 14405-49-3

Tris(dibenzoylmethanato)iron

Cat. No. B1354705
CAS RN: 14405-49-3
M. Wt: 728.6 g/mol
InChI Key: ZFNORRUERCFEPB-ZYBFZRLBSA-N
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Description

Tris(dibenzoylmethanato)iron is an organometallic complex . It is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . This complex forms a redox couple with its Fe (II) counterpart . It is also used as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .


Synthesis Analysis

The synthesis of this compound involves Iron (III) Chloride and excess dibenzoylmethane in ethanol to give a red solid . Then, 50% aqueous ammonia is added, the red solid is filtered, washed with water, and dried .


Molecular Structure Analysis

The molecular formula of this compound is C45H33O6Fe . The InChI representation of the molecule is InChI=1S/3C15H12O2.Fe/c3*16-14 (12-7-3-1-4-8-12)11-15 (17)13-9-5-2-6-10-13;/h3*1-11,16H;/b3*14-11+;; .


Chemical Reactions Analysis

This compound is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . It also serves as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .


Physical And Chemical Properties Analysis

This compound is a red powder . It is insoluble in hexane, soluble in benzene, and slightly soluble in alcohol . Its melting point is 240°C (decomposition) .

Scientific Research Applications

  • Photooxidation Studies : A study by Párkányi & Richards (1974) explored the photolysis of tris(dibenzoylmethanato)iron(III) in benzene solution, revealing its ability to produce various reaction products such as basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate, with phenylglyoxylic acid as an intermediate.

  • Catalysis in Organic Synthesis : A more recent study by Puls et al. (2021) demonstrated the use of this compound(III) as a catalyst for the oxidation of olefins to ketones at room temperature, highlighting its efficacy and potential in organic synthesis.

  • ethane-polylactide) iron in the synthesis of polymeric metal complexes. They synthesized iron tris(dibenzoylmethane-polylactide) from d,l-lactide and a hydroxyl functionalized metalloinitiator, exploring its role in lactide ring-opening polymerization.
  • Redox Reactions and Complex Formation : A study by Sazama & Betley (2014) investigated iron(III) complexes of tris(pyrrolide)ethane trianion, revealing various redox pathways and complex formation processes. Their research provided insights into the iron 3+ oxidation state and the role of different oxidants in these reactions.

  • Chromatographic Studies : The research by Tešić, Janjić, & Čelap (1991) highlighted the effect of substituents of β-diketonato ligands, like dibenzoylmethanato, on the RF values of tris(chelate) transition metal complexes in thin-layer chromatography.

  • Epoxidation Catalysis : Takai, Hata, Yamada, & Mukaiyama (1991) found that tris[1,3-bis(p-methoxyphenyl)-1,3-propanedionato]iron(III), a related compound, efficiently catalyzes the oxygenation of olefinic compounds, suggesting similar potential applications for this compound.

properties

IUPAC Name

(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/b3*14-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNORRUERCFEPB-ZYBFZRLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the products of Tris(dibenzoylmethanato)iron(III) photodegradation in the presence of oxygen?

A1: Research on the photolysis of this compound(III) in benzene solution, under oxygen-rich conditions, reveals the formation of several products. The primary products include a basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate. Notably, phenylglyoxylic acid appears as an intermediate during this photodegradation process [].

Q2: Can this compound(III) be used as a catalyst for olefin oxidation? What are the advantages of this approach?

A2: Yes, this compound(III) [Fe(dbm)3] demonstrates efficacy as a catalyst for oxidizing olefins into ketones []. This method, often conducted at room temperature, utilizes air as the sole oxidizing agent and incorporates phenylsilane (PhSiH3) as an additive. The reaction displays high functional group tolerance and achieves impressive regioselectivity, yielding ketones with up to 97% yield. Researchers have observed alcohols as byproducts in this process. Key advantages of this catalytic approach include mild reaction conditions, operational simplicity, and broad substrate compatibility.

Q3: What is the role of phenylsilane in the this compound(III)-catalyzed olefin oxidation?

A3: Labeling experiments have provided insights into the role of phenylsilane in this catalytic reaction. Findings indicate that a hydrogen atom from phenylsilane gets incorporated during the oxidation process. Furthermore, the oxygen atom found in both the resultant ketone and alcohol originates from the surrounding atmosphere []. This suggests that phenylsilane acts as a hydrogen source and potentially plays a role in activating the catalyst or facilitating oxygen transfer.

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